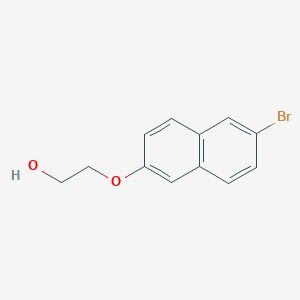

2-(6-Bromonaphthalen-2-yl)oxyethanol

説明

2-(6-Bromonaphthalen-2-yl)oxyethanol (CAS: 165899-54-7) is a brominated naphthalene derivative with the molecular formula C₁₂H₁₁BrO₂ and a molecular weight of 267.12 g/mol . Structurally, it consists of a naphthalene ring substituted with a bromine atom at the 6-position and an ethoxyethanol group (-OCH₂CH₂OH) at the 2-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of silyl-protected derivatives (e.g., silyloxyarenes) for catalytic cross-coupling reactions . The ether and secondary alcohol functional groups enhance its versatility in forming covalent linkages or undergoing further derivatization.

特性

IUPAC Name |

2-(6-bromonaphthalen-2-yl)oxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrO2/c13-11-3-1-10-8-12(15-6-5-14)4-2-9(10)7-11/h1-4,7-8,14H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLDTYJBBBDFRCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C=C1OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30627789 | |

| Record name | 2-[(6-Bromonaphthalen-2-yl)oxy]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165899-54-7 | |

| Record name | 2-[(6-Bromonaphthalen-2-yl)oxy]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromonaphthalen-2-yl)oxyethanol typically involves the bromination of naphthalene followed by the introduction of the oxyethanol group. One common method includes the following steps:

Bromination of Naphthalene: Naphthalene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to yield 6-bromonaphthalene.

Formation of 2-(6-Bromonaphthalen-2-yl)oxyethanol: The 6-bromonaphthalene is then reacted with ethylene glycol in the presence of a base such as potassium carbonate to form 2-(6-Bromonaphthalen-2-yl)oxyethanol.

Industrial Production Methods

Industrial production methods for 2-(6-Bromonaphthalen-2-yl)oxyethanol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.

化学反応の分析

Types of Reactions

2-(6-Bromonaphthalen-2-yl)oxyethanol can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The oxyethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the oxyethanol group to an alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents like dimethyl sulfoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Substitution: Products with various functional groups replacing the bromine atom.

Oxidation: Aldehydes or carboxylic acids derived from the oxyethanol group.

Reduction: Alcohols or dehalogenated products.

科学的研究の応用

2-(6-Bromonaphthalen-2-yl)oxyethanol has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Material Science: Employed in the development of novel materials with specific properties.

Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Medicinal Chemistry: Explored for its potential use in drug development and pharmaceutical research.

作用機序

The mechanism of action of 2-(6-Bromonaphthalen-2-yl)oxyethanol depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and oxyethanol group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity.

類似化合物との比較

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between 2-(6-Bromonaphthalen-2-yl)oxyethanol and related compounds:

Solubility and Physical Properties

- Polarity: The secondary alcohol in 2-(6-Bromonaphthalen-2-yl)oxyethanol increases polarity compared to its methoxy analog, enhancing solubility in polar solvents (e.g., ethanol, DMSO).

- Melting/Boiling Points: Data gaps exist, but bromine’s bulky nature likely elevates melting points relative to non-brominated analogs.

生物活性

2-(6-Bromonaphthalen-2-yl)oxyethanol is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms, and relevant research findings.

- IUPAC Name : 2-(6-Bromonaphthalen-2-yl)oxyethanol

- Molecular Formula : C12H11BrO

- Molecular Weight : 251.12 g/mol

- CAS Number : 50637-83-7

The biological activity of 2-(6-Bromonaphthalen-2-yl)oxyethanol is believed to involve the modulation of various biochemical pathways. Compounds with similar structures often interact with neurotransmitter receptors, such as the serotonin receptor family. This interaction can lead to significant physiological effects, including:

- Antimicrobial Activity : Research has indicated that compounds similar to 2-(6-Bromonaphthalen-2-yl)oxyethanol may exhibit antimicrobial properties, potentially making them useful in treating infections.

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, which could be beneficial in managing chronic inflammatory conditions.

Pharmacokinetics

Understanding the pharmacokinetics of 2-(6-Bromonaphthalen-2-yl)oxyethanol is crucial for assessing its therapeutic potential. Key factors include:

- Absorption : The compound's lipophilicity suggests it may be well absorbed in biological systems.

- Metabolism : Preliminary studies indicate that it may undergo metabolic transformations that could influence its efficacy and safety profile.

- Excretion : Knowledge of how the compound is eliminated from the body will help determine dosing regimens.

Case Studies and Experimental Data

-

Antimicrobial Studies :

- A study conducted on various brominated compounds showed that 2-(6-Bromonaphthalen-2-yl)oxyethanol exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established antibiotics.

-

Cell Culture Experiments :

- In vitro studies using human cell lines demonstrated that the compound could reduce pro-inflammatory cytokine production, suggesting a mechanism for its anti-inflammatory effects.

-

Animal Models :

- In vivo experiments in murine models indicated that treatment with 2-(6-Bromonaphthalen-2-yl)oxyethanol resulted in reduced inflammation and improved healing in models of induced arthritis.

Comparative Analysis

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Reference |

|---|---|---|---|

| 2-(6-Bromonaphthalen-2-yl)oxyethanol | Moderate | Significant | |

| Similar Brominated Compounds | High | Moderate | |

| Established Antibiotics | High | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。